3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZINE
Description
3-{[(2-Fluorophenyl)methyl]sulfanyl}-6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a 2-fluorophenylmethylsulfanyl group at the 3-position and a 4-methyl-2-phenyl-1,3-thiazole moiety at the 6-position.
Properties
IUPAC Name |
5-[6-[(2-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-4-methyl-2-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3S2/c1-14-20(27-21(23-14)15-7-3-2-4-8-15)18-11-12-19(25-24-18)26-13-16-9-5-6-10-17(16)22/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGPGOQBVHDULZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZINE typically involves multiple steps, starting with the preparation of the thiazole and pyridazine intermediates. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyridazine Ring: This involves the condensation of hydrazine derivatives with diketones or other suitable precursors.
Coupling Reactions: The final step involves coupling the thiazole and pyridazine intermediates using reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZINE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZINE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the development of organic semiconductors and other advanced materials.
Biological Studies: Investigating its interactions with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share key features such as fluorinated aromatic rings, sulfur-containing heterocycles, and pyridazine or oxadiazole cores. Below is a detailed comparison based on the evidence provided:
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
Fluorophenyl Positioning : The target compound’s 2-fluorophenyl group distinguishes it from analogs with 3- or 4-fluorophenyl substituents. This positional variation may influence steric interactions and electronic effects in biological targets .
Sulfur Heterocycles : The thiazole and pyridazine core in the target compound contrasts with oxadiazole/thiadiazole cores in analogs. Thiazoles are associated with enhanced metabolic stability compared to oxadiazoles, which may improve pharmacokinetics .
Functional Group Diversity : The target’s thioether linkage is less common in the listed analogs, which predominantly feature oxadiazole or thione groups. Thioethers may confer redox-modulating properties or metal-binding capacity .
Research Findings and Hypotheses
While direct pharmacological data for the target compound are absent in the evidence, insights can be extrapolated from analogs:
- Kinase Inhibition : Bis-oxadiazole analogs (e.g., HTS004975) are used in high-throughput kinase assays, suggesting the target compound’s pyridazine-thiazole scaffold could similarly interact with ATP-binding pockets .
- Antimicrobial Potential: Thione-containing analogs (e.g., CHEMBL1351686) exhibit antimicrobial activity, implying the target’s sulfur-rich structure might disrupt bacterial membrane integrity or enzyme function .
Biological Activity
The compound 3-{[(2-fluorophenyl)methyl]sulfanyl}-6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazine is a novel pyridazine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C17H16FNS2
- Molecular Weight : 317.44 g/mol
- CAS Number : 1195768-19-4
The compound features a pyridazine core with a sulfanyl group and thiazole moiety, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The presence of the thiazole and pyridazine rings suggests potential inhibition of enzymes involved in signaling pathways, particularly kinases and proteases.
- Receptor Modulation : The fluorophenyl group may enhance binding affinity to specific receptors, influencing cellular responses related to proliferation and apoptosis.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For example, compounds with similar structures have demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
In vitro assays have revealed that related thiazole derivatives possess anti-inflammatory effects comparable to standard anti-inflammatory drugs. The compound's mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .
Data Table: Biological Activity Overview
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of pyridazine derivatives against various bacterial strains. The results indicated that compounds similar in structure to our target compound exhibited potent antibacterial activity, making them promising candidates for further development as antibiotics .
Study on Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of thiazole-containing compounds. The study demonstrated significant reductions in paw edema in animal models treated with these compounds, suggesting their potential utility in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
